molecular formula C7H11N3 B12327725 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-d][1,4]diazepine

5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-d][1,4]diazepine

Cat. No.: B12327725
M. Wt: 137.18 g/mol
InChI Key: WVUQFSQJMFLEHA-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-d][1,4]diazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique structure that combines a pyrazole ring fused with a diazepine ring, making it a valuable scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-d][1,4]diazepine typically involves the alkylation of commercially available methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is accomplished using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis described above can be adapted for larger-scale production. The use of commercially available starting materials and straightforward reaction conditions makes this synthesis amenable to industrial applications .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-d][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine scaffold, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-d][1,4]diazepine is unique due to its specific fusion of a pyrazole ring with a diazepine ring, which imparts distinct chemical and biological properties. This unique structure makes it a valuable scaffold for drug design and other scientific applications .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-d][1,4]diazepine

InChI

InChI=1S/C7H11N3/c1-3-8-5-6-10-7(1)2-4-9-10/h2,4,8H,1,3,5-6H2

InChI Key

WVUQFSQJMFLEHA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN2C1=CC=N2

Origin of Product

United States

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